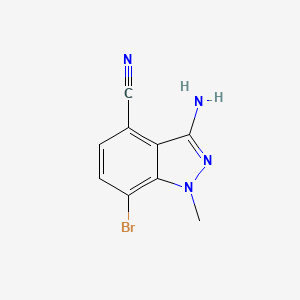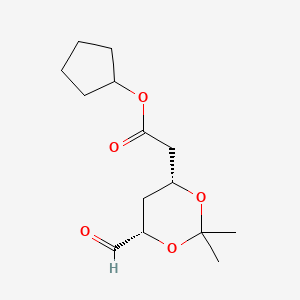
Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is an organic compound with a complex structure that includes a cyclopentyl group, a formyl group, and a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves several steps. One method includes the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol to prepare (2S, 4R)-1-substituted-4-epoxy-2-pentanol. This is followed by sodium cyanide ring-opening addition to prepare (3S, 5S)-6-substituted-3, 5-dihydroxyacetonitrile. A Pinner reaction is then performed to prepare (3S, 5S)-6-substituted-3, 5-dihydroxyhexanoate, which is finally protected with 2, 2-dimethoxypropane to yield the desired compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of commercially available starting materials and reagents. The reaction conditions are optimized to ensure high yield and stereoselectivity, making the process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products
Oxidation: Cyclopentyl 2-((4R,6S)-6-carboxyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
Reduction: Cyclopentyl 2-((4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of Cyclopentyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the dioxane ring provides stability and rigidity to the molecule. These interactions can influence the compound’s reactivity and its ability to bind to biological targets.
Propriétés
Formule moléculaire |
C14H22O5 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
cyclopentyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C14H22O5/c1-14(2)18-11(7-12(9-15)19-14)8-13(16)17-10-5-3-4-6-10/h9-12H,3-8H2,1-2H3/t11-,12+/m1/s1 |
Clé InChI |
JZEVLNWEMPPUTL-NEPJUHHUSA-N |
SMILES isomérique |
CC1(O[C@H](C[C@H](O1)C=O)CC(=O)OC2CCCC2)C |
SMILES canonique |
CC1(OC(CC(O1)C=O)CC(=O)OC2CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


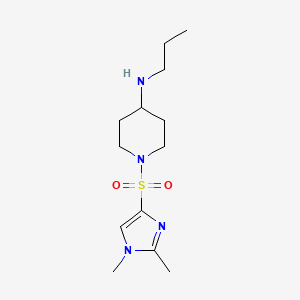

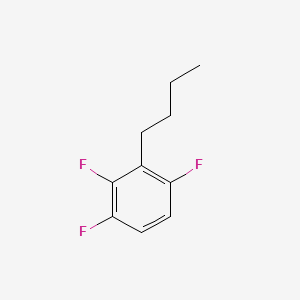
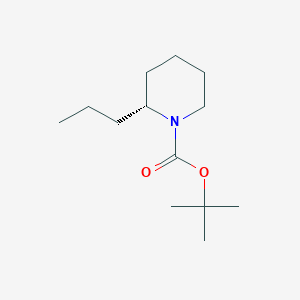
![Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12840194.png)
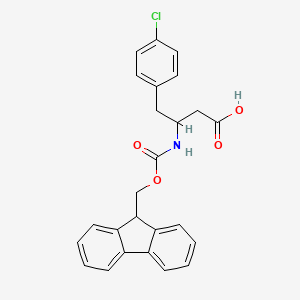
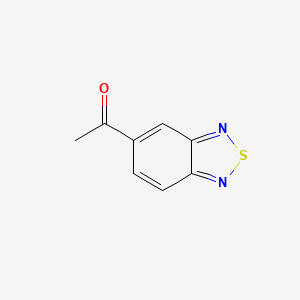
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)
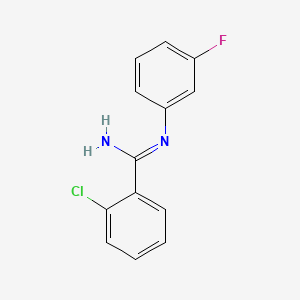

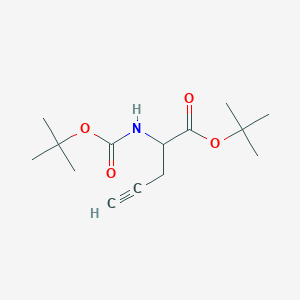
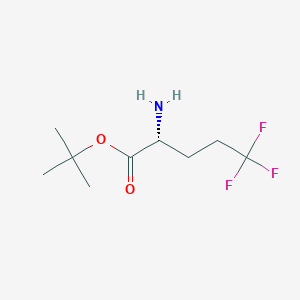
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
